Home > Products > Screening Compounds P3965 > 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid
3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid - 884990-82-3

3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

Catalog Number: EVT-3039040
CAS Number: 884990-82-3
Molecular Formula: C16H17NO4S
Molecular Weight: 319.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Enzyme inhibition: Sulfonamides can act as competitive inhibitors of enzymes by mimicking the natural substrate and binding to the enzyme's active site []. This mechanism is exemplified by the antibacterial action of sulfa drugs, which inhibit dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.
  • Receptor binding: Sulfonamides can interact with specific receptors, modulating their activity []. This mechanism is observed in various pharmacological applications, including anti-inflammatory and anticonvulsant effects.
Physical and Chemical Properties Analysis
  • Solubility: Potentially soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while exhibiting limited solubility in water []. The presence of the carboxylic acid and sulfonamide groups may contribute to some degree of water solubility.
Applications
  • Antimicrobial activity: Sulfonamides are historically known for their antimicrobial properties []. This compound could be investigated for potential activity against bacteria, fungi, or parasites.
  • Enzyme inhibition: The presence of a sulfonamide group and a benzoic acid moiety suggests potential inhibitory activity against various enzymes, including those involved in metabolic pathways or signaling cascades [].
  • Material science: The incorporation of sulfonic acid groups into polymers is known to enhance their hydrophilicity and thermal stability []. This compound could be used as a building block for synthesizing novel polymers with tailored properties.

Relevance: While not a direct structural analogue, DCPT's thiazolidinedione ring relates to the research on structural modifications impacting toxicity. This research emphasizes the importance of specific functional groups, like the sulfamoyl group in 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, and their potential contribution to biological activity and toxicity profiles. []

{[[[(3,5-Dichlorophenyl)amino]carbonyl]thio]acetic acid} (DCTA)

Compound Description: DCTA is an analogue of DCPT where the thiazolidinedione ring is replaced with a mercaptoacetic acid group. This modification was found to eliminate the hepatotoxicity observed with DCPT in rats. []

Relevance: DCTA highlights the significant impact of structural changes on toxicity. Comparing DCTA to 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid underscores the importance of understanding how different functional groups, such as the sulfamoyl group, contribute to the overall safety profile of similar compounds. []

3-(3,5-Dichlorophenyl)-5-methyl-2,4-thiazolidinedione (DPMT)

Compound Description: DPMT is another DCPT analogue with a methyl group added to the thiazolidinedione ring. Unlike DCTA, DPMT retains hepatotoxicity in rats, suggesting the position of structural modifications is crucial for altering toxicity. []

Relevance: DPMT reinforces the importance of subtle structural changes in influencing toxicity. This finding is relevant when considering modifications to 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, as even minor alterations to the parent structure could significantly impact its biological activity and safety profile. []

3-(3,5-Dimethylphenyl)-2,4-thiazolidinedione (DMPT)

Compound Description: DMPT is a thiazolidinedione derivative structurally similar to DCPT but with dimethylphenyl replacing the dichlorophenyl group. This compound also exhibited hepatotoxicity in rats, indicating the influence of substituents on the phenyl ring. []

Relevance: DMPT shares the 3,5-dimethylphenyl moiety with the target compound, 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid. The observed hepatotoxicity of DMPT emphasizes the need to carefully evaluate the potential toxicity of the target compound, given the presence of this shared structural feature. []

3-Phenyl-2,4-thiazolidinedione (PTZD)

Compound Description: PTZD represents the basic thiazolidinedione structure without any substitutions on the phenyl ring. It was found to be hepatotoxic in rats, demonstrating the inherent toxicity potential of this core structure. []

Relevance: PTZD underscores the importance of understanding the toxicological profile of the core structure, even without additional substituents. This finding emphasizes the need to thoroughly assess the safety of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, considering the potential for toxicity associated with its structural components. []

3-(4-Chlorophenyl)-2,4-thiazolidinedione (CPTD)

Compound Description: CPTD is a thiazolidinedione derivative featuring a single chlorine substituent on the phenyl ring. Similar to other analogues, CPTD also demonstrated hepatotoxicity in rats. []

Relevance: CPTD highlights the potential influence of halogen substituents, like chlorine, on the toxicity of this class of compounds. While the target compound, 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, does not have chlorine substitutions, this finding highlights the need to investigate the impact of other halogens on its biological activity and toxicity. []

3-[3,5-Bis(trifluoromethyl)phenyl]-2,4-thiazolidinedione (DFMPT)

Compound Description: DFMPT is a thiazolidinedione derivative with trifluoromethyl groups substituted on the phenyl ring. This compound was included in the study to assess the impact of these specific substitutions on toxicity. []

Relevance: Although DFMPT does not directly resemble 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, its inclusion in the study emphasizes the importance of evaluating diverse substituents on the phenyl ring when assessing the structure-activity relationships and potential toxicity of related compounds. []

N-(3,5-Dimethoxy-4-n-octyloxycinnamoyl)-N'-(3,4-Dimethylphenyl)piperazine (YIC-C8-434)

Compound Description: YIC-C8-434 is an acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor. It significantly inhibits cholesterol esterification in the intestine and liver. []

Relevance: While structurally dissimilar to 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, YIC-C8-434 shares the 3,4-dimethylphenyl moiety. This overlap highlights the potential for compounds containing this structure to interact with lipid metabolism pathways, suggesting avenues for further investigation regarding the biological activities of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid. []

Properties

CAS Number

884990-82-3

Product Name

3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

IUPAC Name

3-[(3,5-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

Molecular Formula

C16H17NO4S

Molecular Weight

319.38

InChI

InChI=1S/C16H17NO4S/c1-10-6-11(2)8-14(7-10)17-22(20,21)15-9-13(16(18)19)5-4-12(15)3/h4-9,17H,1-3H3,(H,18,19)

InChI Key

SMTIQTUIIAWELP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC(=C2)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.